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Introduction
Ceramides are a class of lipid molecules that are central to the structure of cellular membranes

and play critical roles in a variety of cellular signaling pathways, including apoptosis, cell

proliferation, and differentiation. C16-ceramide, which contains a 16-carbon fatty acid chain, is

one of the most abundant and biologically significant ceramide species. Its synthesis is

predominantly carried out through the de novo pathway, a multi-step enzymatic process that

occurs primarily in the endoplasmic reticulum. Dysregulation of C16-ceramide levels has been

implicated in numerous pathologies, including cancer, metabolic disorders, and

neurodegenerative diseases, making its synthesis pathway a key target for therapeutic

intervention. This technical guide provides an in-depth overview of the core steps of the de

novo synthesis of C16-ceramide, detailed experimental protocols for its study, and quantitative

data to support further research and drug development.

The De Novo Synthesis Pathway of C16-Ceramide
The de novo synthesis of C16-ceramide is a four-step enzymatic cascade that begins with the

condensation of L-serine and palmitoyl-CoA.[1][2][3] The entire process is localized to the

endoplasmic reticulum (ER).[1][4]

The key enzymatic steps are:
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Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step, the

condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.

3-Ketosphinganine Reductase (KSR): The resulting 3-ketosphinganine is then reduced to

sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase, a reaction that utilizes

NADPH as a cofactor.

Ceramide Synthase (CerS): Sphinganine is subsequently acylated by a family of ceramide

synthases. Specifically, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6)

exhibit a high degree of specificity for palmitoyl-CoA (C16-CoA), leading to the formation of

dihydroceramide (C16-dihydroceramide).

Dihydroceramide Desaturase (DEGS): In the final step, a double bond is introduced into the

sphingoid backbone of dihydroceramide by dihydroceramide desaturase, converting it to

C16-ceramide.

The synthesized ceramide can then be transported to the Golgi apparatus for further

metabolism into other sphingolipids like sphingomyelin and complex glycosphingolipids.

Quantitative Data
The following tables summarize key quantitative data related to the enzymes and products of

the C16-ceramide de novo synthesis pathway.

Table 1: Enzyme Kinetic Parameters
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Enzyme Substrate Km Vmax
Organism/Syst
em

Serine

Palmitoyltransfer

ase (SPT)

L-serine 0.1 - 1.8 mM Not specified Mammalian

Serine

Palmitoyltransfer

ase (SPT)

L-serine 1.2 mM Not specified
Mammalian

(redetermined)

Serine

Palmitoyltransfer

ase (SPT)

Palmitoyl-CoA
~0.05 - 0.1 mM

(optimal)
Not specified Mammalian

Dihydroceramide

Desaturase

C8-

dihydroceramide
1.92 ± 0.36 µM

3.16 ± 0.24

nmol/min/g

protein

Rat Liver

Microsomes

Dihydroceramide

Desaturase
NADH 43.4 ± 6.47 µM

4.11 ± 0.18

nmol/min/g

protein

Rat Liver

Microsomes

Table 2: C16-Ceramide Levels in Various Cell Lines and Tissues
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Cell Line/Tissue Condition
C16-Ceramide
Concentration

Reference

Human Melanocytes

(HM)
Baseline

Most abundant long-

chain ceramide

Melanoma Cell Lines

(WM35, A375,

WM451)

Baseline

Significantly higher

than other long-chain

ceramides

Human Colon

Carcinoma (HCT116)
Baseline

Predominant subtype

along with C24-

ceramide

Human Breast Cancer

(MCF-7)
Baseline Constitutively present

Human Leukemia

(U937)
Baseline Constitutively present

Human Ovarian

Carcinoma (Ovcar)
Baseline Constitutively present

Subcutaneous

Adipose Tissue (Lean

Humans)

Baseline
Lower than obese

individuals

Subcutaneous

Adipose Tissue

(Obese Humans)

Baseline Significantly increased

Subcutaneous

Adipose Tissue

(Obese Diabetic

Humans)

Baseline

Significantly increased

compared to obese

non-diabetic

Failing Human

Myocardium
Heart Failure Increased by 19%

Human Breast Cancer

Tissue
Cancerous Elevated levels

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Quantification of C16-Ceramide by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
This protocol outlines a general method for the extraction and quantification of C16-ceramide

from biological samples.

1. Sample Preparation and Lipid Extraction:

Cell Pellets: Resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).

Tissue Samples: Homogenize a known weight of tissue in an appropriate buffer.

Lipid Extraction: Perform a Bligh and Dyer extraction by adding a chloroform:methanol (1:2,

v/v) mixture to the sample. After vortexing and centrifugation, the lower organic phase

containing the lipids is collected. An internal standard, such as C17-ceramide, should be

added at the beginning of the extraction for accurate quantification.

2. LC-MS/MS Analysis:

Chromatographic Separation: Separate the lipid extract using a reverse-phase C8 or C18

column on an HPLC or UPLC system. A typical mobile phase gradient would involve a

mixture of water with formic acid and ammonium formate (mobile phase A) and

acetonitrile/isopropanol with formic acid (mobile phase B).

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in

positive electrospray ionization (ESI+) mode.

Multiple Reaction Monitoring (MRM): Quantify C16-ceramide by monitoring the specific

precursor-to-product ion transition. For C16-ceramide (d18:1/16:0), a common transition is

m/z 538.5 -> 264.4.

Quantification: Generate a standard curve using known concentrations of a C16-ceramide

standard and normalize the results to the internal standard.
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Enzyme Activity Assays
1. Serine Palmitoyltransferase (SPT) Activity Assay:

Principle: This assay measures the incorporation of a labeled substrate (e.g., [³H]L-serine or

[¹⁴C]L-serine) into 3-ketosphinganine.

Reaction Mixture: Prepare a reaction buffer containing HEPES, EDTA, DTT, and pyridoxal 5'-

phosphate (PLP).

Substrates: Add cell or tissue lysate (as the enzyme source), palmitoyl-CoA, and the

radiolabeled L-serine.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

Reaction Termination and Extraction: Stop the reaction by adding an alkaline solution (e.g.,

NH₄OH) and extract the lipids using a chloroform:methanol mixture.

Detection: Separate the radiolabeled 3-ketosphinganine product by thin-layer

chromatography (TLC) and quantify the radioactivity using a scintillation counter.

Alternatively, a non-radioactive HPLC-based method can be used.

2. 3-Ketosphinganine Reductase (KSR) Activity Assay:

Principle: This assay monitors the conversion of 3-ketosphinganine to sphinganine, often

using a metabolomics-based approach with LC-MS/MS detection.

Reaction: Incubate a protein source (e.g., cell lysate or purified enzyme) with 3-

ketosphinganine and NADPH.

Analysis: Quantify the formation of sphinganine over time using LC-MS/MS.

3. Ceramide Synthase (CerS) 5/6 Activity Assay:

Principle: This assay measures the N-acylation of a sphingoid base (sphinganine) with a

specific fatty acyl-CoA (C16-CoA).
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Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a

sphingoid base substrate (e.g., sphinganine), and C16-CoA.

Enzyme Source: Use cell or tissue homogenates or microsomes expressing CerS5 or

CerS6.

Incubation: Incubate the reaction at 37°C.

Lipid Extraction and Analysis: Extract the lipids and quantify the newly synthesized C16-

dihydroceramide by LC-MS/MS.

4. Dihydroceramide Desaturase (DEGS) Activity Assay:

In Vitro Assay Principle: This assay often uses a radiolabeled dihydroceramide analog (e.g.,

N-octanoyl-[4,5-³H]D-erythro-dihydrosphingosine) and measures the formation of tritiated

water upon desaturation.

Reaction: Incubate a microsomal fraction or total cell homogenate with the radiolabeled

substrate and NADH as a cofactor.

Detection: Separate the tritiated water from the substrate using a C18 column and measure

the radioactivity.

In Situ Assay Principle: This assay utilizes a fluorescently labeled or otherwise tagged

dihydroceramide analog (e.g., C12-dhCCPS) that is added to live cells.

Procedure: Treat cells with the dihydroceramide analog, followed by lipid extraction and LC-

MS/MS analysis to measure the conversion to the corresponding ceramide analog.

Visualizations
De Novo C16-Ceramide Synthesis Pathway
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Caption: The enzymatic cascade of de novo C16-ceramide synthesis in the ER.

Experimental Workflow for LC-MS/MS Quantification of
C16-Ceramide
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Caption: Workflow for C16-ceramide quantification by LC-MS/MS.
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Conclusion
The de novo synthesis pathway is a fundamental process for the production of C16-ceramide,

a key player in cellular physiology and pathology. Understanding the intricacies of this pathway

and having robust methods for its study are crucial for advancing our knowledge of sphingolipid

biology and for the development of novel therapeutics. This guide provides a comprehensive

resource for researchers, offering a detailed overview of the pathway, consolidated quantitative

data, and established experimental protocols to facilitate further investigation into the vital role

of C16-ceramide in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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